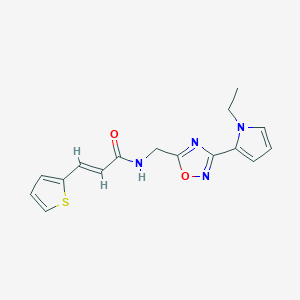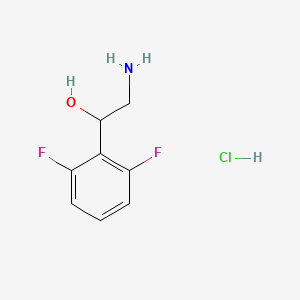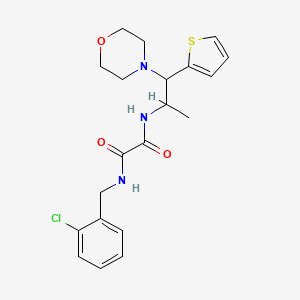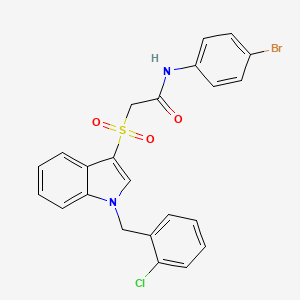
Di-tert-butyl 1,3-phenylenedicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 1,3-phenylenedicarbamate is a colorless crystalline solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .
Molecular Structure Analysis
The molecular formula of Di-tert-butyl 1,3-phenylenedicarbamate is C16H24N2O4 . Its molecular weight is 308.37 g/mol . The InChI code for this compound is 1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) .Chemical Reactions Analysis
Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . It can protect hydroxyl functional groups, maintaining their stability during chemical reactions to avoid unnecessary side reactions .Physical And Chemical Properties Analysis
Di-tert-butyl 1,3-phenylenedicarbamate is a white to yellow solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .Applications De Recherche Scientifique
Organic Synthesis
“Di-tert-butyl 1,3-phenylenedicarbamate” is widely used as a protecting group in organic synthesis . It can protect hydroxyl functional groups, maintaining their stability during chemical reactions to avoid unnecessary side reactions .
Pharmaceutical Industry
In the pharmaceutical industry, “Di-tert-butyl 1,3-phenylenedicarbamate” is often used in the synthesis of complex organic compounds . It can be used to modify the properties of drug molecules, improving their stability, solubility, or bioavailability.
Chemical Industry
Similar to its use in the pharmaceutical industry, “Di-tert-butyl 1,3-phenylenedicarbamate” is also used in the chemical industry for the synthesis of complex organic compounds . It can be used to create a wide range of materials with specific properties.
Lewis Acid Reactions
The compound has been shown to react with Lewis acids and Frustrated Lewis Pairs (FLPs), leading to the formation of diazene compounds . This reaction pathway can be influenced by the steric and electronic considerations of the Lewis acid .
Formation of Bicyclic Heterocyclic Products
When “Di-tert-butyl 1,3-phenylenedicarbamate” reacts with 9-BBN, it leads to the formation of a bicyclic heterocyclic product . This reaction showcases the versatility of the compound in creating complex structures.
Formation of Diazene Compounds
The reaction of “Di-tert-butyl 1,3-phenylenedicarbamate” with BF3 or [Et3Si][B(C6F5)4] leads to the isolation of diazene compounds . These compounds have potential applications in various fields, including organic synthesis and materials science.
Mécanisme D'action
Target of Action
Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . Its primary targets are hydroxyl functional groups, which it protects to maintain stability during chemical reactions and avoid unnecessary side reactions .
Mode of Action
The compound interacts with its targets (hydroxyl functional groups) by forming a carbamate linkage. This linkage effectively masks the reactivity of the hydroxyl group, allowing other parts of the molecule to undergo chemical reactions without interference from the protected group .
Biochemical Pathways
Given its role as a protecting group, it can be inferred that it plays a crucial role in complex organic synthesis pathways where selective reactivity is required .
Pharmacokinetics
As a protecting group, it is typically removed (deprotected) in the final stages of chemical synthesis, and therefore its bioavailability would be a function of the compound it is protecting and the conditions under which deprotection occurs .
Result of Action
The primary result of the action of Di-tert-butyl 1,3-phenylenedicarbamate is the successful protection of hydroxyl functional groups during chemical reactions . This allows for the synthesis of complex organic compounds in pharmaceutical and chemical industries .
Action Environment
The action, efficacy, and stability of Di-tert-butyl 1,3-phenylenedicarbamate can be influenced by various environmental factors. For instance, the compound is flammable and should be kept away from oxidizing agents . It should be stored in a dry, dark, and well-ventilated place, away from fire and flammable items . These precautions help ensure the compound’s stability and effectiveness in its role as a protecting group .
Propriétés
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMQVCDCFYAPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1,3-phenylenedicarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)
![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)


![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)